molecular formula C12H17NO4 B2932560 (E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide CAS No. 1799264-52-0

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide

Cat. No. B2932560
CAS RN: 1799264-52-0
M. Wt: 239.271
InChI Key: MQKBUZZPLYIPAE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as furamidine and has been used in various studies to investigate its mechanism of action and potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of furamidine involves the inhibition of the parasite's DNA synthesis by binding to the minor groove of the DNA. This binding leads to the formation of stable complexes that prevent DNA replication and ultimately lead to the death of the parasite.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in mammalian cells and has been used in various in vitro and in vivo studies. It has been shown to have a high affinity for the parasite's DNA and has been effective in reducing parasite load in animal models of African sleeping sickness.

Advantages And Limitations For Lab Experiments

One advantage of using furamidine in lab experiments is its high specificity for the parasite's DNA, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for the use of furamidine in scientific research. One direction is the investigation of its potential use in the treatment of other parasitic infections, such as Leishmania and Plasmodium. Another direction is the investigation of its potential use as an antiviral agent against other viruses, such as the Zika virus. Additionally, the development of more efficient synthesis methods for furamidine could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of furamidine involves the reaction of furfural with isobutyraldehyde in the presence of a base to form the intermediate furfural diethyl acetal. This intermediate is then reacted with N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide to form furamidine. The overall yield of this reaction is approximately 50%.

Scientific Research Applications

Furamidine has been studied for its potential use as an antiparasitic agent, specifically for the treatment of Trypanosoma brucei, the causative agent of African sleeping sickness. It has also been investigated for its potential use as an antiviral agent, specifically against the Ebola virus.

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(15,9-16-2)8-13-11(14)4-3-10-5-6-17-7-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKBUZZPLYIPAE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide

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